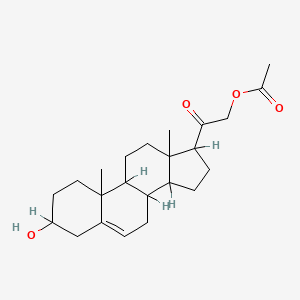

3-hydroxy-20-oxopregn-5-en-21-yl acetate

Description

Chemical Nomenclature and IUPAC Systematic Classification of Pregnane (B1235032) Derivatives

Pregnane is the parent hydrocarbon for C21 steroids, which are characterized by a 21-carbon skeleton. wikipedia.org The systematic nomenclature of pregnane derivatives, as established by the International Union of Pure and Applied Chemistry (IUPAC), follows a specific set of rules to precisely describe the structure of the molecule.

The term 'pregnane' itself refers to the saturated C21 steroid hydrocarbon. wikiwand.com The presence of functional groups, double bonds, and their specific locations and stereochemistry are denoted by prefixes and suffixes. For 3-hydroxy-20-oxopregn-5-en-21-yl acetate (B1210297), the name is broken down as follows:

Pregn : Indicates the C21 steroid skeleton.

-5-en : Denotes a double bond between carbon atoms 5 and 6.

3-hydroxy : Specifies a hydroxyl group at position C-3.

20-oxo : Indicates a ketone group at position C-20.

21-yl acetate : Refers to an acetate group attached to the C-21 carbon.

The stereochemistry at various chiral centers is also a critical component of the IUPAC name, often indicated by prefixes such as 'α' and 'β' to denote the orientation of substituents relative to the plane of the steroid nucleus.

Structural Isomerism and Stereochemical Considerations in C21 Steroids

The steroid nucleus contains multiple chiral centers, leading to a large number of possible stereoisomers. slideshare.net For a fully saturated steroid, there are six asymmetric carbon atoms in the core structure (at positions 5, 8, 9, 10, 13, and 14), which allows for 64 potential optical isomers. slideshare.net

Substituents on the steroid ring system are designated as α if they project below the plane of the ring system and β if they project above. researchgate.net This is crucial for biological activity, as the specific three-dimensional arrangement of functional groups determines how the molecule interacts with biological targets like receptors and enzymes.

In 3-hydroxy-20-oxopregn-5-en-21-yl acetate, the double bond at C-5 removes the chirality at that center. However, the stereochemistry at other centers, such as the hydroxyl group at C-3 (typically β in natural steroids) and the side chain at C-17, remains critical to its chemical identity and function.

Position of this compound within the Broader Pregnane and Acetylated Steroid Families

The pregnane family of C21 steroids includes many biologically important compounds. wikipedia.org These are broadly categorized based on their degree of unsaturation, such as pregnenes (one double bond), pregnadienes (two double bonds), and pregnatrienes (three double bonds). wikipedia.org Pregnane derivatives serve as precursors to various steroid hormones, including progestogens, glucocorticoids, and mineralocorticoids. ontosight.aikegg.jp

This compound is a pregnene derivative due to the single double bond in its structure. It is also classified as an acetylated steroid. Acetylation, the process of adding an acetyl group, is a common chemical modification in steroid chemistry. mnathall.com This modification can alter the physicochemical properties of the steroid, such as its solubility and bioavailability, and can be used to create prodrugs that are converted to the active form in the body. mnathall.com The presence of the 21-acetate group places this compound within the family of acetylated steroids, which are widely used in various applications. nih.gov

Research Significance and Contextualization of Pregnane Derivatives in Chemical Biology

Pregnane derivatives are a subject of significant research in medicinal chemistry and chemical biology due to their diverse biological activities. nih.gov Many natural and synthetic pregnanes exhibit potent biological effects and have been developed as therapeutic agents. nih.gov

Research has shown that modifications to the basic pregnane structure can lead to compounds with a range of activities. For instance, various pregnane derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov Studies have reported the synthesis of novel pregnane derivatives that inhibit the proliferation of various cancer cell lines, including prostate and breast cancer. nih.gov The introduction of different functional groups at various positions on the steroid nucleus can modulate the biological activity. acs.org

The synthesis of derivatives from naturally occurring steroids like pregnenolone (B344588) is a common strategy to create new compounds for biological screening. nih.govbenthamdirect.com The specific compound this compound can serve as an intermediate in the synthesis of other more complex steroids or may be studied for its own intrinsic biological properties. The field of chemical biology utilizes such compounds as tools to probe biological pathways and to serve as starting points for the development of new therapeutic agents.

Properties

IUPAC Name |

[2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h4,16-20,25H,5-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJRZSNPHZEMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871771 | |

| Record name | 3-Hydroxy-20-oxopregn-5-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 20 Oxopregn 5 En 21 Yl Acetate

Strategies for the Total Synthesis of the Pregnane (B1235032) Skeleton

The construction of the tetracyclic pregnane core is a significant challenge in organic synthesis, requiring precise control over multiple stereocenters. Modern synthetic strategies have moved beyond reliance on natural starting materials to encompass a range of innovative total synthesis approaches.

Enantioselective and Diastereoselective Approaches to Steroid Scaffolds

The asymmetric synthesis of steroid scaffolds is crucial for producing enantiomerically pure compounds. nih.gov Key to these syntheses is the establishment of specific three-dimensional arrangements of atoms, which can be achieved through various catalytic methods. google.com

Enantioselective synthesis ensures the formation of a specific enantiomer, which is vital as different enantiomers of a molecule often exhibit distinct biological activities. nih.gov This is often accomplished through asymmetric induction, using a chiral feature in the substrate, reagent, or catalyst to lower the activation energy for the formation of one enantiomer over the other. nih.gov Diastereoselective reactions are also central to steroid synthesis, creating specific stereoisomers from a molecule that already contains a chiral center.

Several powerful reactions have been adapted for the asymmetric synthesis of steroid cores:

Diels-Alder Reactions: This cycloaddition reaction is a powerful tool for forming six-membered rings, and its enantioselective variants, often employing Lewis acid activation, can be used to construct key parts of the steroid skeleton with high diastereoselectivity and enantioselectivity. nih.gov

Tandem Reactions: Cascade reactions, such as the enantioselective Michael/Aldol reaction sequence, can rapidly build complexity and assemble polycyclic systems with defined stereochemistries at the ring junctions from relatively simple precursors. google.comnih.gov

Metallacycle-Mediated Cross-Couplings: This approach allows for the concise construction of the C/D ring system of steroids through the cross-coupling of an alkyne with a functionalized chiral enyne. google.com

Table 1: Enantioselective and Diastereoselective Strategies for Steroid Scaffolds

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Enantioselective Diels-Alder Reaction | Forms the C/D ring system or other cyclic components using a chiral catalyst or auxiliary to control stereochemistry. | High diastereo- and enantioselectivity; can be activated by high pressure or Lewis acids. | nih.gov |

| Cu(II)-catalyzed Tandem Michael/Aldol Reaction | A cascade reaction that builds complex polycyclic systems in a single operational sequence. | Efficient construction of multiple C-C bonds and stereocenters. | google.comnih.gov |

| Metallacycle-Mediated Annulative Cross-Coupling | A convergent approach that builds the C/D ring system first, followed by the formation of the remaining rings. | Concise access to natural and enantiomeric steroids. | google.com |

Key Synthetic Intermediates and Precursors in Pregnane Synthesis

The synthesis of pregnane derivatives often starts from readily available steroid precursors or involves the assembly of key fragments. Pregnenolone (B344588) itself, biosynthesized from cholesterol, is a central intermediate in the production of most steroid hormones. wikipedia.orgnih.gov Its structure provides the basic pregnane skeleton, which can then be chemically modified.

Other important precursors and intermediates include:

16-Dehydropregnenolone (B108158) acetate (B1210297) (DPA): This compound is a common starting material for the synthesis of various pregnane derivatives, including those functionalized at C-21. nj-finechem.com

17α-Hydroxypregnenolone: Formed by the hydroxylation of pregnenolone, this steroid is a key prohormone in the biosynthesis of sex steroids and corticosteroids. wikipedia.org

Phytosterols: Plant-derived sterols can be converted through biotransformation using microorganisms like Mycolicibacterium neoaurum into valuable C19 and C22 steroid intermediates, which can serve as starting points for pregnane synthesis. nih.gov

Targeted Synthesis of 3-hydroxy-20-oxopregn-5-en-21-yl acetate

The synthesis of this compound, also known as prebediolone acetate, requires specific functionalization of the pregnenolone framework. wikipedia.org The key transformations involve ensuring the presence of the C-3 hydroxyl and C-20 oxo groups, and crucially, the introduction of an acetate group at the C-21 position.

Functionalization at C-3: Hydroxylation and Derivatization Routes

The 3β-hydroxy group is a characteristic feature of the target molecule and its primary precursor, pregnenolone. In many synthetic sequences starting from pregnenolone, this hydroxyl group is often protected, for example as an acetate ester, to prevent its interference in subsequent reactions. This protecting group can be removed in a final step to yield the desired 3-hydroxy product. The synthesis of pregnenolone itself originates from cholesterol, where the C-3 hydroxyl group is already present. wikipedia.org

Installation and Modification of the C-20 Oxo Group

The 20-oxo (ketone) functionality is integral to the target molecule's structure and is present in the common starting material, pregnenolone. wikipedia.org This ketone group is not only a defining feature but also a critical site for chemical reactions. It activates the adjacent C-21 position, facilitating the introduction of substituents necessary for forming the final product. While the 20-oxo group is retained in the final structure, it can be temporarily modified or involved in reactions aimed at functionalizing the side chain. For instance, enzymes known as 20-ketosteroid reductases can convert the 20-keto group to a 20α-hydroxy group, a transformation that is important in steroid metabolism but generally avoided during the synthesis of this specific target. nih.govnih.gov

Esterification Reactions at C-21 and Acetate Incorporation

The most critical transformation for the synthesis of this compound is the introduction of the acetoxy group at the C-21 position. The direct precursor for this step is 3β,21-dihydroxypregn-5-en-20-one (21-hydroxypregnenolone). wikipedia.org Therefore, a key synthetic challenge is the regioselective hydroxylation of a pregnenolone derivative at C-21.

Several methods can be employed to achieve this C-21 functionalization:

Halogenation-Substitution: A common chemical route involves the α-halogenation of the C-20 ketone. For example, pregnenolone can be converted to an intermediate such as 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one. nih.gov The halide at C-21 can then be displaced by an oxygen nucleophile (like acetate) to form the 21-acetoxy derivative directly, or by a hydroxide (B78521) source to form the 21-hydroxy intermediate, which is subsequently acetylated.

Direct Oxidation: Oxidation of the corresponding silyl (B83357) enol ethers of 20-oxosteroids with reagents like m-CPBA can lead to 21-hydroxylation. researchgate.net

Enzymatic Acetylation: Biocatalysis offers a highly selective method for this transformation. Once 21-hydroxypregnenolone (B45168) is obtained, enzymes such as Chloramphenicol acetyltransferase I (CATI) can perform a highly regioselective acetylation of the C-21 hydroxyl group, leaving other hydroxyl groups on the steroid core untouched. nih.gov This method is efficient and avoids the need for complex protection-deprotection steps. A strain of Clostridium sporogenes has also been shown to selectively acetylate the 21-hydroxyl function of certain corticosteroids. nih.gov

The final step, if not performed enzymatically, is a conventional esterification. Treating 21-hydroxypregnenolone with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) yields the target compound, this compound.

Table 2: Key Reactions in the Synthesis of this compound

| Transformation Step | Starting Material | Key Reagents/Method | Product | Significance | Reference |

|---|---|---|---|---|---|

| C-21 Iodination (example) | Pregnenolone | Multi-step process to form a 21-iodo derivative. | 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one | Introduces a leaving group at C-21 for subsequent substitution. | nih.gov |

| C-21 Hydroxylation (Biosynthesis) | Pregnenolone | Steroid 21-hydroxylase (CYP21A2) | 21-Hydroxypregnenolone | Forms the direct precursor for acetylation. | nih.govwikipedia.org |

| C-21 Acetylation (Enzymatic) | 21-Hydroxysteroids | Chloramphenicol acetyltransferase I (CATI) | 21-Acetoxy Steroids | Highly regioselective acetylation of the C-21 hydroxyl group. | nih.gov |

| C-21 Acetylation (Chemical) | 21-Hydroxypregnenolone | Acetic anhydride, pyridine | This compound | Standard chemical method for ester formation. | wikipedia.org |

Control of Δ⁵-Olefin Formation and Stereochemistry

The synthesis of this compound, also known as 21-acetoxypregnenolone (B1200114), requires precise control over its key structural features: the Δ⁵ double bond and the stereochemistry of the steroid nucleus and side chain. wikipedia.org The core pregn-5-ene structure is typically derived from naturally occurring sterols, which imparts the native stereochemistry. The Δ⁵-olefin is less thermodynamically stable than the corresponding Δ⁴ isomer and is susceptible to isomerization under acidic conditions. Therefore, synthetic routes are carefully designed to employ neutral or basic conditions to preserve the location of this double bond.

The stereochemistry at the C3 position is typically a β-hydroxyl group, a characteristic inherited from precursors like diosgenin (B1670711) or cholesterol. wikipedia.orgwikipedia.org Synthetic manipulations are generally selected to maintain this configuration. A common strategy involves protecting the 3β-hydroxyl group as an acetate early in the synthesis. This protected group can be selectively hydrolyzed in a final step to yield the desired 3-hydroxy product.

Furthermore, transformations on the C-17 side chain must be conducted with high stereocontrol. For instance, a synthetic scheme starting from pregnenolone can be used to introduce substituents at the C-21 position while leaving the Δ⁵-olefin and the C3-acetoxy group unaffected. nih.gov One reported pathway involves the transformation of pregnenolone into 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one, demonstrating that complex modifications can be achieved without disturbing the core Δ⁵-3β-hydroxy structure. nih.gov The stereospecificity of enzymatic reactions involved in steroid biosynthesis is also noteworthy; however, studies have shown that the enzyme CYP21A2, which hydroxylates Δ⁴-3-keto steroids at the C-21 position, is inactive on Δ⁵-3-hydroxy steroids like pregnenolone. nih.govfrontiersin.org This necessitates the use of chemical methods for this specific transformation.

Semisynthesis and Derivatization from Naturally Occurring Steroids

The industrial production of many steroid hormones, including derivatives of pregnenolone, relies heavily on the semisynthesis from abundant, naturally occurring steroid precursors.

Transformation from Plant Steroids (e.g., Diosgenin)

A cornerstone of steroid chemistry is the Marker degradation, a process developed by Russell Earl Marker that converts plant-based sapogenins into valuable steroid intermediates. wikipedia.orgacs.org Diosgenin, extracted from tubers of wild yam species of the Dioscorea genus, is a primary starting material for this process. wikipedia.org

The classical Marker degradation pathway involves several key steps:

Acetolysis: Diosgenin is heated with acetic anhydride, which cleaves the spiroketal side chain (F-ring) and acetylates the hydroxyl groups to produce a furostadiene derivative, pseudodiosgenin diacetate. wikipedia.org

Oxidative Cleavage: The side chain of the furostadiene intermediate is then oxidatively cleaved using an oxidizing agent such as chromic acid. This step removes the terminal portion of the side chain. wikipedia.org

Hydrolysis and Elimination: Subsequent hydrolysis yields the key C21 steroid intermediate, 16-dehydropregnenolone acetate (16-DPA). wikipedia.org

From 16-DPA, the synthesis proceeds by selective catalytic hydrogenation of the C16-C17 double bond to yield pregnenolone acetate (3β-acetoxypregn-5-en-20-one). To arrive at the target compound, this compound, further modifications are necessary. A viable route involves the α-bromination of pregnenolone acetate at the C-21 position using reagents like copper(II) bromide, followed by nucleophilic displacement of the bromide with an acetate group. researchgate.net This yields 3β,21-diacetoxypregn-5-en-20-one. A final, selective hydrolysis of the acetate group at the C-3 position furnishes the desired product. Microbial transformation routes are also being explored as a greener alternative to the traditional chemical degradation of diosgenin. researchgate.netnih.gov

Chemical Modifications of Related Pregnanediols or Pregnenolones

When starting from pregnenolone itself, the primary challenge is the regioselective functionalization of the C-21 position. nih.gov Pregnenolone is the natural precursor to most steroid hormones and is synthesized in the body from cholesterol. wikipedia.orgreactome.org

A typical laboratory synthesis involves a sequence of protection, functionalization, and deprotection:

Protection: The 3β-hydroxyl group of pregnenolone is protected, most commonly by acetylation with acetic anhydride in pyridine, to form pregnenolone acetate.

C-21 Functionalization: The C-20 ketone is activated for reaction at the adjacent C-21 methyl group. A common method is α-halogenation (e.g., iodination) of the ketone, followed by nucleophilic substitution with an acetate source like potassium acetate to install the 21-acetoxy group. A synthetic route that proceeds via a 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one intermediate has been reported, showcasing the feasibility of such side-chain manipulations. nih.gov Another approach involves reacting 3-acetoxy-bisnor-5-cholene-22-al with acetic anhydride, followed by ozonolysis to yield a 3-acetoxy-pregnenolone derivative, indicating a pathway involving the construction of the acetyl side chain. google.com

Deprotection: The protecting group at C-3 is selectively removed, often by mild basic hydrolysis, to reveal the free hydroxyl group and yield the final product, this compound. wikipedia.org

The table below summarizes key synthetic transformations.

| Starting Material | Key Intermediate(s) | Target Product | Key Reagents/Steps | Citations |

| Diosgenin | 16-Dehydropregnenolone acetate (16-DPA); Pregnenolone acetate | This compound | 1. Acetic Anhydride (Marker Degradation) 2. CrO₃ 3. Catalytic Hydrogenation 4. C-21 Bromination/Acetylation 5. Selective Hydrolysis | wikipedia.orgwikipedia.orgresearchgate.net |

| Pregnenolone | Pregnenolone acetate; 21-Iodo-pregnenolone acetate | This compound | 1. Acetylation (Protection) 2. C-21 Iodination 3. Acetate Substitution 4. Selective Hydrolysis | wikipedia.orgnih.gov |

Preparation of Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of steroids are indispensable tools for studying metabolic pathways, quantifying endogenous levels by isotope dilution mass spectrometry, and investigating receptor binding. umich.edunih.gov Several methods have been developed for the synthesis of deuterium- and tritium-labeled pregnenolone derivatives.

Deuterium (B1214612) Labeling: A method for preparing [6,7,7-²H₃]pregnenolone starts with the parent Δ⁵-steroid and involves the formation of a 6-oxo-3α,5α-cyclosteroid intermediate. nih.gov Base-catalyzed exchange in the presence of deuterium oxide introduces two deuterium atoms at the C-7 position, and subsequent reduction of the 6-oxo group with sodium borodeuteride introduces a third deuterium at C-6. nih.gov Another complex, multi-step approach has been used to synthesize analogs with three deuterium atoms in the C-19 methyl group ([19-²H₃]pregnenolone). nih.gov This method involves oxidation of a 19-hydroxy precursor to a 19-oic acid, reduction with lithium aluminum deuteride, and subsequent replacement of a mesylate to introduce the third deuterium atom. nih.gov The use of deuterated reagents, such as [D₁]-aldehydes, in multicomponent reactions also provides a pathway to specifically labeled products. beilstein-journals.org

Tritium (B154650) Labeling: Tritium (³H) is a radioactive isotope of hydrogen widely used in tracer studies. dtu.dk [3α-³H]pregnenolone has been synthesized from 5-pregnen-3,20-dione via reduction. nih.gov A kinetic study of corticosterone (B1669441) synthesis utilized [16-³H]-pregnenolone, demonstrating its application in metabolic research. capes.gov.br General methods for tritium labeling include the catalytic hydrogenation of unsaturated precursors with tritium gas or the reduction of carbonyl groups with tritiated hydride reagents (e.g., sodium borotritide). dtu.dkdiva-portal.org

Carbon-14 Labeling: While specific syntheses for ¹⁴C-labeled this compound are not detailed in the provided context, general strategies can be inferred. The label is typically introduced using a ¹⁴C-containing reagent at a late stage of the synthesis. For example, using [1-¹⁴C]acetyl chloride for the final acetylation step would introduce the label specifically into the acetate moiety. The use of [4-¹⁴C]progesterone in metabolic studies underscores the importance of such carbon-labeled steroids. capes.gov.br

Biosynthetic Pathways and Natural Occurrence of Pregnane Derivatives

General Steroid Biosynthesis from Cholesterol: Relevance to Pregnanes

All steroid hormones in vertebrates, including pregnanes, originate from cholesterol, a 27-carbon (C27) sterol. youtube.comnih.gov The initiation of steroidogenesis is the enzymatic conversion of cholesterol into the first C21 steroid, pregnenolone (B344588). youtube.comgenome.jp This critical step involves the cleavage of a six-carbon side-chain from cholesterol.

The reaction is catalyzed by the cholesterol side-chain cleavage enzyme, a cytochrome P450 enzyme also known as P450scc or CYP11A1, which is located in the mitochondria. youtube.comgenome.jpnih.gov The removal of the isocaproaldehyde side chain from cholesterol yields pregnenolone, the universal precursor to all pregnane (B1235032) derivatives and, by extension, all other steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. youtube.comgenome.jp

Enzymatic Pathways Leading to Pregnane Core Structures

Once pregnenolone is synthesized, it serves as the substrate for a variety of enzymes that produce the core pregnane structures. The conversion of pregnenolone to progesterone (B1679170) represents a key metabolic crossroads. genome.jpnih.gov This reaction is carried out by a bifunctional enzyme complex that includes 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov

Pregnenolone and progesterone are considered the foundational compounds of the pregnane series. genome.jp From these two molecules, a diverse array of steroids is generated. The specific set of enzymes present in a given tissue dictates which steroids are produced, leading to tissue-specific steroid profiles. nih.gov For instance, pregnenolone can be hydroxylated by 17α-hydroxylase (CYP17A1) to form 17-hydroxypregnenolone, a direct precursor to the aglycone of the titular compound. youtube.com

Table 1: Key Enzymes in the Formation of Pregnane Core Structures

| Enzyme | Precursor | Product | Pathway Significance |

|---|---|---|---|

| CYP11A1 (P450scc) | Cholesterol | Pregnenolone | Initiates all steroidogenic pathways. youtube.comgenome.jpnih.gov |

| 3β-HSD | Pregnenolone | Progesterone | Forms a key progestogen. nih.gov |

| CYP17A1 (17α-hydroxylase) | Pregnenolone | 17-hydroxypregnenolone | Directs synthesis towards glucocorticoids and sex hormones. youtube.com |

| CYP21A2 (21-hydroxylase) | Progesterone | 11-Deoxycorticosterone | A key step in mineralocorticoid synthesis. youtube.com |

Proposed Biosynthetic Routes to Acetylated Pregnane Derivatives

The specific biosynthetic pathway for 3-hydroxy-20-oxopregn-5-en-21-yl acetate (B1210297) is not extensively documented in literature. However, a plausible route can be proposed based on known steroidogenic reactions. The synthesis would begin with 17-hydroxypregnenolone, which is formed from pregnenolone via the enzyme 17α-hydroxylase. youtube.com

The formation of the 21-acetoxy group likely involves a two-step process:

21-Hydroxylation: An enzyme, likely a specific cytochrome P450 hydroxylase, would introduce a hydroxyl group at the C-21 position of 17-hydroxypregnenolone to form 3β,17α,21-trihydroxypregn-5-en-20-one.

21-Acetylation: A subsequent acetylation reaction, catalyzed by an acetyltransferase enzyme, would transfer an acetyl group from a donor like acetyl-CoA to the 21-hydroxyl group.

While steroid acetylation is a known biological modification, the specific enzymes for this pregnenolone derivative are not characterized. However, the synthesis of various pregnane derivatives often utilizes acetylated precursors like 16-dehydropregnenolone (B108158) acetate, highlighting the chemical feasibility and potential biological relevance of such modifications. nih.govbenthamdirect.com

Identification and Isolation of Pregnane Derivatives from Biological Sources

Pregnane derivatives are widely distributed in nature, having been isolated from a variety of plants, and their metabolites are detected in animal tissues.

A diverse range of pregnane derivatives, often as glycosides or esters, has been identified in various plant families. mdpi.com These compounds are noted for their structural diversity and potential pharmacological properties. mdpi.com For example, the leaves of Holarrhena floribunda contain pregnane-derived steroid alkaloids. prota4u.org Plants in the genus Euphorbia are known to produce terpenoids and steroids, with species like Euphorbia gossypina containing unique polyoxypregnane ester derivatives. mdpi.com Pregnane glycosides are also characteristic of families such as Asclepiadaceae and Apocynaceae. mdpi.com The investigation of plants for these compounds continues to yield novel chemical structures. benthamdirect.comnih.gov

Table 2: Examples of Pregnane Derivatives in Plant Species

| Plant Species | Family | Plant Part | Type of Pregnane Derivatives Found |

|---|---|---|---|

| Digitalis sp. | Plantaginaceae | Not specified | Progesterone and related pregnanes. nih.gov |

| Holarrhena floribunda | Apocynaceae | Leaves | Steroid alkaloids derived from pregnane (e.g., holaphyllamine, holamine). prota4u.org |

| Euphorbia gossypina | Euphorbiaceae | Aerial parts | Polyoxypregnane ester derivatives (e.g., euphogossypins). mdpi.com |

| Sarcococca hookeriana | Buxaceae | Not specified | Pregnane-type steroidal alkaloids (e.g., hookerianamides). taylorandfrancis.com |

Pregnane derivatives and their metabolites are integral to animal physiology. Studies on the metabolism of progesterone in female rat liver homogenates have identified the formation of various pregnane conjugates. nih.gov In pregnant mares, plasma concentrations of numerous pregnane metabolites, including allopregnanolone (B1667786) and other 5α-reduced pregnanes, change significantly throughout gestation and in response to placental stress. taylorandfrancis.com In mouse Leydig cells, the pregnane X receptor (PXR) is involved in regulating steroid synthesis, suggesting a feedback mechanism where pregnanes can control their own production. nih.gov

In the microbial world, certain bacteria have demonstrated the ability to metabolize pregnane steroids. For instance, Comamonas testosteroni can grow on progesterone as a carbon source, and the degradation pathway has been studied. nih.gov Furthermore, industrial-scale production of some steroid precursors and related vitamins utilizes fermentation by microorganisms like Ashbya gossypii and Bacillus subtilis, which possess the enzymatic machinery to synthesize or modify complex organic molecules. wikipedia.org

Role as Biochemical Intermediates or Precursors in Steroidogenic Pathways

The central role of pregnane derivatives is as biochemical intermediates. genome.jp Pregnenolone and progesterone are the starting points for the three main branches of steroid hormone synthesis. genome.jpnih.gov

Glucocorticoids (e.g., Cortisol): Progesterone is converted to 17-hydroxyprogesterone, which is then processed to form cortisol. youtube.com

Mineralocorticoids (e.g., Aldosterone): Progesterone is hydroxylated to produce corticosterone (B1669441), the precursor to aldosterone. genome.jp

Androgens and Estrogens: 17-hydroxypregnenolone and 17-hydroxyprogesterone are converted into C19 steroids like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are the precursors for testosterone (B1683101) and estrogens. genome.jp

The compound 3-hydroxy-20-oxopregn-5-en-21-yl acetate is a derivative of 17-hydroxypregnenolone, a critical intermediate at a major branch point in steroidogenesis. youtube.com Beyond their role as precursors, some pregnane derivatives are themselves biologically active. Allopregnanolone, for example, is a neurosteroid known to have protective effects in the central nervous system. nih.govnih.gov Pregnanes can also act as signaling molecules that regulate the expression of metabolic enzymes through nuclear receptors like PXR, forming a complex network of hormonal control. taylorandfrancis.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5α-pregnane |

| 5β-pregnane |

| Acetyl-CoA |

| Aldosterone |

| Allopregnanolone |

| Androstenedione |

| Cholesterol |

| Corticosterone |

| Cortisol |

| Dehydroepiandrosterone (DHEA) |

| 11-Deoxycorticosterone |

| 16-dehydropregnenolone acetate |

| 17-hydroxypregnenolone |

| 17-hydroxyprogesterone |

| Isocaproaldehyde |

| Pregnenolone |

| Progesterone |

Biological Activity and Mechanistic Investigations of 3 Hydroxy 20 Oxopregn 5 En 21 Yl Acetate in Vitro and Pre Clinical Animal Models

Ligand-Receptor Interactions and Binding Affinities

The interaction of 3-hydroxy-20-oxopregn-5-en-21-yl acetate (B1210297) with cellular receptors is a key determinant of its biological effects. Studies have explored its binding to both nuclear hormone receptors and membrane-bound receptors.

Nuclear Hormone Receptor Binding (e.g., Progesterone (B1679170) Receptor, Androgen Receptor, Glucocorticoid Receptor)

Direct binding data for 3-hydroxy-20-oxopregn-5-en-21-yl acetate to the progesterone, androgen, and glucocorticoid receptors are not extensively available in the public domain. However, studies on the parent compound, pregnenolone (B344588), and its other derivatives provide some insights. Pregnenolone itself generally exhibits low affinity for these classical steroid receptors.

A study investigating the binding of various steroids to a synthetic androgen receptor noted that the presence of a bulky acetyl group at the 17β-position could sterically hinder effective binding within the receptor's cavity nih.gov. While this compound has an acetoxy group at the 21-position, this finding suggests that modifications to the steroid's side chain can significantly influence receptor affinity.

Regarding the glucocorticoid receptor, research has shown that a 21-acetoxy substitution on corticosteroids like hydrocortisone (B1673445) and betamethasone (B1666872) leads to a decrease in their affinity for the receptor epa.gov. This suggests that this compound might also exhibit a lower binding affinity for the glucocorticoid receptor compared to its non-acetylated counterpart. The compound prebediolone acetate, which is 21-acetoxypregnenolone (B1200114), has been described as a glucocorticoid, implying some interaction with the glucocorticoid receptor, though specific binding affinity data is not provided wikipedia.org.

It is important to note that pregnenolone has been shown to stimulate the growth of LNCaP prostate cancer cells, which harbor a mutated androgen receptor. This effect was mediated through the mutated receptor, suggesting that pregnenolone or its derivatives could have activity in specific pathological contexts nih.gov.

| Receptor | Compound | Finding | Citation |

| Synthetic Androgen Receptor | Steroids with bulky 17β-acetyl group | Steric hindrance prevents effective encapsulation | nih.gov |

| Glucocorticoid Receptor | Hydrocortisone & Betamethasone with 21-OAc substitution | Decreased affinity for the receptor | epa.gov |

| Mutated Androgen Receptor (LNCaP cells) | Pregnenolone | Stimulates transcription | nih.gov |

Interaction with Membrane Receptors or Ion Channels

Beyond nuclear receptors, steroids can exert rapid, non-genomic effects through interactions with membrane receptors and ion channels. A closely related compound, 21-acetoxypregnenolone, has been reported to bind to specific receptors on the cell membrane, initiating biochemical reactions that result in altered gene expression nih.gov. This suggests a potential for this compound to engage in similar interactions.

Furthermore, studies on the parent compound, pregnenolone, and its sulfated form have demonstrated interactions with various membrane targets, including the cannabinoid receptor type 1 (CB1), where pregnenolone acts as a negative allosteric modulator. While this action has not been directly demonstrated for this compound, it highlights the diverse membrane-level interactions possible for pregnane-derived steroids.

Modulation of Cellular Signaling Pathways

The binding of this compound to its cellular targets can trigger a cascade of downstream signaling events, ultimately affecting gene expression, protein synthesis, and fundamental cellular processes like proliferation, differentiation, and apoptosis.

Influence on Gene Expression and Protein Synthesis (e.g., Reporter Gene Assays)

Direct evidence from reporter gene assays specifically for this compound is limited. However, as mentioned, 21-acetoxypregnenolone is known to activate biochemical reactions leading to changes in gene expression nih.gov. This suggests that this compound could similarly modulate the expression of specific genes. For example, 21-acetoxypregnenolone has been found to stimulate the production of cortisone (B1669442) and epidermal growth factor nih.gov.

Studies on pregnenolone have shown that it can activate transcription through the mutated androgen receptor in LNCaP cells, as demonstrated in reporter gene assays nih.gov. This indicates that in certain cellular contexts, pregnenolone derivatives could influence gene expression via nuclear receptor pathways.

Effects on Cell Proliferation, Differentiation, and Apoptosis in Specific Cell Lines

The effects of this compound on cellular fate have been explored through studies on related pregnenolone derivatives, which have shown varied effects on cell proliferation, differentiation, and apoptosis, particularly in cancer cell lines.

A study on pregnenolone derivatives with an ester moiety at C-21 demonstrated cytotoxic effects against several human cancer cell lines, including PC-3 (prostate cancer), MCF-7 (breast cancer), and SKLU-1 (lung cancer) nih.gov. Two derivatives with a 4-fluorinated benzoic acid ester at C-21 were particularly active against the SKLU-1 lung cancer cell line, with IC50 values of 13.1 ± 1.2 and 12.8 ± 0.5 μM nih.gov. This highlights the potential for modifications at the C-21 position to confer anti-proliferative activity.

Furthermore, research has indicated that the ester group at the C-3 position is also crucial for biological activity. A 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-acetate derivative exhibited significant cytotoxic activity against three different cancer cell lines nih.gov.

Regarding apoptosis, pregnenolone itself has been shown to induce apoptosis in glioma cell lines by activating both extrinsic and intrinsic apoptotic pathways nih.gov. This involves the upregulation of Fas and Fas ligand, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of pro-apoptotic proteins like Bax and Bak nih.gov. While this is for the parent compound, it suggests a potential mechanism by which its derivatives, including this compound, might exert anti-cancer effects.

| Cell Line | Compound/Derivative | Effect | IC50 Value | Citation |

| SKLU-1 (lung cancer) | 21-(4-fluorinated benzoic acid ester) pregnenolone derivative | Cytotoxicity | 13.1 ± 1.2 µM | nih.gov |

| SKLU-1 (lung cancer) | 21-(4-fluorinated benzoic acid ester) pregnenolone derivative | Cytotoxicity | 12.8 ± 0.5 µM | nih.gov |

| Various cancer cell lines | 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-acetate | Cytotoxicity | Not specified | nih.gov |

| Glioma cell lines | Pregnenolone | Apoptosis induction | Not specified | nih.gov |

Regulation of Enzyme Activities (e.g., Steroidogenic Enzymes, Reductases, Hydrolases)

The influence of this compound on various enzymes, particularly those involved in steroid metabolism, is an area of active investigation. The biosynthesis of testosterone (B1683101), for instance, involves several key enzymes, and their regulation by steroids is a critical aspect of endocrine function nih.gov.

It is important to note that the parent compound, pregnenolone, is a substrate for various steroidogenic enzymes, and its derivatives can act as competitors or inhibitors. The structural features of this compound, including the hydroxyl group at C3 and the acetoxy group at C21, will determine its interaction with the active sites of these enzymes.

In Vitro Pharmacological Profiling

The in vitro evaluation of this compound and its parent compound, pregnenolone, has uncovered specific biological and enzymatic interactions.

Bioassays for Specific Biological Responses (e.g., Oocyte Maturation)

Steroid hormones are fundamental regulators of oocyte development and maturation across all vertebrates. vin.com Pregnenolone, the precursor to this compound, plays a significant role in reproductive physiology by serving as the antecedent for sex steroids like progestogens, androgens, and estrogens. wikipedia.orgvin.com

In vitro studies using ovary explants from the fathead minnow (Pimephales promelas) have demonstrated that pregnenolone can directly influence steroidogenesis. Treatment with pregnenolone resulted in a significant increase in the production of both testosterone (T) and 17β-estradiol (E2). vin.com Notably, the highest concentration tested (10⁻⁶ M) prompted this rise in sex steroids without altering the expression of genes related to steroidogenic enzymes or hormone receptors, suggesting that the mechanism involves pre-existing proteins rather than new gene transcription. vin.com

Furthermore, in follicular culture models, pregnenolone has been shown to restore progesterone production that is induced by luteinizing hormone (LH). researchgate.net This highlights its critical role in the steroidogenic pathway essential for normal reproductive function.

Interactive Data Table: Effect of Pregnenolone on Ovarian Steroid Production In Vitro

| Treatment Concentration | Testosterone (T) Production | 17β-Estradiol (E2) Production | E2/T Ratio | Reference |

|---|---|---|---|---|

| Control | Baseline | Baseline | No Change | vin.com |

| 10⁻¹⁰ M | No Significant Change | No Significant Change | No Change | vin.com |

| 10⁻⁸ M | No Significant Change | No Significant Change | No Change | vin.com |

| 10⁻⁶ M | Significantly Increased | Significantly Increased | No Change | vin.com |

Enzyme Inhibition or Activation Studies (e.g., Cholinesterases, 17β-Hydroxysteroid Dehydrogenase)

The interaction of pregnenolone and its derivatives with various enzymes has been a subject of investigation, particularly in the context of neurodegenerative diseases and hormone-dependent conditions.

Cholinesterases: Research into pregnenolone derivatives for potential Alzheimer's disease treatment has involved assessing their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, while certain synthetic derivatives of pregnenolone showed potent inhibition of these enzymes, pregnenolone itself was found to be inactive against both cholinesterases. nih.gov This indicates that the core pregnenolone structure requires modification to confer cholinesterase-inhibiting activity. nih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes are crucial for regulating the biological activity of steroid hormones, particularly estrogens and androgens. nih.gov Inhibition of 17β-HSD type 1, which catalyzes the conversion of the weak estrogen estrone (B1671321) to the potent estradiol, is a therapeutic strategy for estrogen-dependent diseases. nih.govnih.gov While extensive research has been conducted on various steroidal and non-steroidal inhibitors of 17β-HSDs, specific data on the direct inhibitory activity of this compound is not prominently featured in the reviewed literature. nih.govnih.gov The focus has been on developing novel, selective inhibitors rather than characterizing the effects of existing steroids like pregnenolone acetate on these enzymes. nih.gov

Effects in Pre-clinical Animal Models

Studies in pre-clinical animal models provide further insight into the systemic effects of pregnenolone and its derivatives, including its acetate form.

Impact on Endocrine System Regulation (e.g., Reproductive Physiology)

As the universal precursor to steroid hormones, pregnenolone's influence on the endocrine system is profound. wikipedia.org In mammals, pregnenolone is converted to progesterone, which is essential for regulating the reproductive cycle. nih.gov Animal model studies corroborate the in vitro findings regarding its role in steroidogenesis. Administration of pregnenolone can significantly increase levels of its downstream metabolites, thereby influencing reproductive processes. vin.comwikipedia.org For instance, oral administration of pregnenolone has been found to strongly increase urinary levels of progesterone metabolites like pregnanediol (B26743) and pregnanolone. wikipedia.org

Neurosteroidogenic Modulation and Central Nervous System Effects

Pregnenolone and its acetate ester are classified as neurosteroids, synthesized within the nervous system and exerting significant effects on brain function. wikipedia.orgresearchgate.net

Cognitive Enhancement: Pregnenolone and its metabolites, such as pregnenolone sulfate (B86663), have been shown to enhance learning and memory. researchgate.netnih.govnih.gov In animal models, pregnenolone sulfate increases the release of acetylcholine (B1216132) in the hippocampus, a neurotransmitter critical for memory processes. nih.gov

Mood and Emotion Regulation: Administration of pregnenolone in pre-clinical models has been demonstrated to elevate levels of the downstream neurosteroid allopregnanolone (B1667786). wikipedia.orgnih.gov This increase is associated with reduced activity in brain regions linked to negative emotions (like the amygdala) and enhanced activity in areas responsible for emotional control (like the prefrontal cortex). nih.gov

Neuroprotection: A decrease in pregnenolone levels has been noted in the context of neuroinflammatory diseases, suggesting a role in neuroprotection and neuroregeneration. researchgate.netnih.gov

Interactive Data Table: CNS Effects of Pregnenolone Administration in Animal Models

| Effect | Brain Region/System | Mechanism/Observation | Reference |

|---|---|---|---|

| Enhanced Memory | Hippocampus | Increased acetylcholine release by pregnenolone sulfate | nih.gov |

| Emotion Regulation | Amygdala, Prefrontal Cortex | Increased allopregnanolone levels reduce activity in emotion-generating regions and enhance activity in regulatory regions | nih.gov |

| Neuroprotection | Central Nervous System | Levels decrease in neuroinflammatory conditions, suggesting a protective role | researchgate.netnih.gov |

Immunomodulatory Properties

Pregnenolone exhibits significant anti-inflammatory and immunomodulatory effects. nih.goveurohealthproject.com This activity is not mediated through the classic glucocorticoid receptor pathway but via novel, non-genomic mechanisms. nih.gov

Innate Immunity: Research has shown that pregnenolone can suppress inflammation by promoting the degradation of key adapter proteins in the Toll-like receptor (TLR) signaling pathway. nih.govnih.gov Specifically, it enhances the ubiquitination and subsequent degradation of TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein) and TLR2 in macrophages and microglia. nih.govnih.gov This action effectively dampens the pro-inflammatory response mediated by these receptors. nih.gov

Autoimmune Conditions: Historically, pregnenolone was used to alleviate symptoms of autoimmune disorders such as rheumatoid arthritis. wikipedia.orgeurohealthproject.com Its anti-inflammatory properties are considered beneficial in these chronic inflammatory diseases. eurohealthproject.com

Antimicrobial Activity: Some studies have explored the antimicrobial potential of pregnenolone and its derivatives. researchgate.netnih.gov In vitro tests have shown that pregnenolone can inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Furthermore, certain synthetic pregnenolone derivatives have demonstrated inhibitory activity against drug-resistant bacteria like MRSA and VRE. nih.gov

Metabolism and Biotransformation Studies of 3 Hydroxy 20 Oxopregn 5 En 21 Yl Acetate Pre Clinical and in Vitro

Enzymatic Hydrolysis of the Acetate (B1210297) Ester

The initial and pivotal step in the metabolism of 3-hydroxy-20-oxopregn-5-en-21-yl acetate is the enzymatic cleavage of the acetate group at the C-21 position. This hydrolysis is catalyzed by a class of enzymes known as carboxylesterases, which are abundant in various tissues, particularly the liver. nih.gov These enzymes are responsible for the hydrolysis of a wide range of ester-containing compounds. researchgate.net The reaction converts the parent compound into its active alcohol form, 21-hydroxypregnenolone (B45168), and acetic acid. researchgate.net

Studies on structurally similar steroid acetates, such as hydrocortisone (B1673445) acetate, have demonstrated that microsomal carboxylesterases in the liver are proficient at this type of hydrolysis. nih.gov It is highly probable that this compound is also a substrate for these enzymes. The rate of this hydrolysis can be influenced by factors such as the specific carboxylesterase isozyme involved and the intracellular pH. nih.gov

Oxidative Metabolism: Hydroxylation, Ketone Reduction, and Side Chain Cleavage

Following hydrolysis to 21-hydroxypregnenolone, the molecule becomes a substrate for various oxidative enzymes, primarily from the cytochrome P450 (CYP) superfamily. These enzymes introduce hydroxyl groups at various positions on the steroid nucleus, a key step in altering biological activity and facilitating excretion.

Hydroxylation: 21-hydroxypregnenolone can undergo further hydroxylation at several positions. For instance, hydroxylation at the 17α-position by the enzyme CYP17A1 would yield 17α,21-dihydroxypregn-5-en-20-one. hmdb.ca This is a critical step in the biosynthesis of corticosteroids. wikipedia.org

Ketone Reduction: The 20-oxo group of 21-hydroxypregnenolone can be reduced to a hydroxyl group by 20α-hydroxysteroid dehydrogenase (20α-HSD) or 20β-hydroxysteroid dehydrogenase (20β-HSD), leading to the formation of pregn-5-ene-3β,20α,21-triol or pregn-5-ene-3β,20β,21-triol, respectively.

Side Chain Cleavage: Although less common for C21 steroids, some metabolic pathways could involve the cleavage of the side chain, particularly after 17α-hydroxylation. The 17,20-lyase activity of CYP17A1 can cleave the bond between C17 and C20 of 17α-hydroxypregnenolone, leading to the formation of dehydroepiandrosterone (B1670201) (DHEA). hmdb.ca

Reductive Transformations of Steroid Nucleus (e.g., Δ⁵ to 5α/5β-pregnanes)

The Δ⁵ double bond in the B-ring of the steroid nucleus of 21-hydroxypregnenolone and its metabolites is a target for reductive enzymes. The primary transformation is the conversion of the Δ⁵-3β-hydroxy structure to a Δ⁴-3-keto structure, catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). wikipedia.org This reaction converts 21-hydroxypregnenolone into 21-hydroxyprogesterone (11-deoxycorticosterone), a key mineralocorticoid and an intermediate in the synthesis of other corticosteroids. wikipedia.org

Subsequently, the Δ⁴ double bond of 21-hydroxyprogesterone can be reduced by 5α-reductase or 5β-reductase, leading to the formation of 5α-dihydroprogesterone and 5β-dihydroprogesterone derivatives, respectively. These reactions significantly alter the three-dimensional structure and biological activity of the steroid.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

To increase water solubility and facilitate excretion, 21-hydroxypregnenolone and its various metabolites undergo phase II conjugation reactions. The principal conjugation pathways for steroids are glucuronidation and sulfation. cas.cz

Glucuronidation: This process involves the attachment of glucuronic acid to hydroxyl groups of the steroid metabolites. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For instance, the 3β-hydroxyl group of 21-hydroxypregnenolone can be glucuronidated to form 21-hydroxypregnenolone-3-glucuronide. Metabolites of progesterone (B1679170), a downstream product, are also extensively glucuronidated, with pregnanediol (B26743) glucuronide being a major urinary metabolite. wikipedia.orgnih.gov

Sulfation: Steroid sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of steroids. mdpi.com The 3β-hydroxyl group of 21-hydroxypregnenolone is a likely site for sulfation, forming 21-hydroxypregnenolone-3-sulfate. hmdb.ca Sulfated steroids can act as a circulating reservoir and may have their own biological activities. cas.cz

Identification and Characterization of Major and Minor Metabolites (in vitro, animal tissues)

While specific studies identifying the metabolites of this compound are scarce, based on the known metabolism of pregnenolone (B344588) and related steroids, a profile of expected metabolites can be predicted. In vitro studies using liver microsomes or hepatocytes, as well as in vivo studies in animal models, would be necessary to definitively identify and quantify the major and minor metabolites.

Expected Major Metabolites:

21-hydroxypregnenolone: The initial product of hydrolysis.

21-hydroxyprogesterone (11-deoxycorticosterone): Formed by the action of 3β-HSD.

Pregnanediol and Pregnanetriol derivatives: Resulting from the reduction of the steroid nucleus and the 20-keto group.

Glucuronide and sulfate (B86663) conjugates: Of the parent compound and its various metabolites.

Expected Minor Metabolites:

17α,21-dihydroxypregnenolone: Following hydroxylation by CYP17A1.

Dehydroepiandrosterone (DHEA): If side-chain cleavage occurs.

Various other hydroxylated derivatives.

Table 1: Predicted Metabolites of this compound

| Metabolite Name | Metabolic Reaction | Key Enzyme(s) |

|---|---|---|

| 21-hydroxypregnenolone | Hydrolysis | Carboxylesterases |

| 21-hydroxyprogesterone | Oxidation/Isomerization | 3β-HSD |

| 17α,21-dihydroxypregn-5-en-20-one | Hydroxylation | CYP17A1 |

| Pregn-5-ene-3β,20α,21-triol | Reduction | 20α-HSD |

| DHEA | Side-chain cleavage | CYP17A1 (17,20-lyase) |

| 21-hydroxypregnenolone-3-sulfate | Sulfation | SULTs |

| 21-hydroxypregnenolone-3-glucuronide | Glucuronidation | UGTs |

This table represents predicted metabolites based on known steroid metabolism pathways.

Enzyme Kinetics and Isotope Effects in Metabolic Pathways

The efficiency of the metabolic enzymes in processing this compound and its metabolites can be quantified through enzyme kinetic studies. These studies determine parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the affinity of the enzyme for the substrate and its catalytic efficiency.

While specific kinetic data for this compound are not available, data for related reactions can provide a useful reference. For example, studies on the hydrolysis of hydrocortisone acetate by rat liver microsomes have reported Km values in the millimolar range, suggesting a relatively low affinity. nih.gov

Isotope effect studies, which involve replacing an atom in the substrate with one of its heavier isotopes, can be employed to investigate the rate-limiting steps in the metabolic pathways. For instance, a significant kinetic isotope effect upon replacing a hydrogen atom with deuterium (B1214612) at a site of hydroxylation would indicate that the breaking of the C-H bond is a rate-determining step in that particular reaction. Such studies would be invaluable in elucidating the detailed mechanisms of the biotransformation of this compound.

Table 2: Enzyme Kinetic Parameters for Related Steroid Metabolic Reactions

| Enzyme | Substrate | Km | Vmax | Source Organism/System |

|---|---|---|---|---|

| Carboxylesterase | Hydrocortisone Acetate | 1.6 mM | - | Rat Liver Microsomes nih.gov |

| 3β-HSD/Δ⁵-Δ⁴ isomerase | Pregnenolone | ~1-5 µM | - | Human Placenta |

| CYP17A1 (17α-hydroxylase) | Pregnenolone | ~0.5-2 µM | - | Human Adrenal Microsomes |

Note: This table provides approximate values from literature for related compounds and should be considered as indicative rather than absolute for this compound.

Analytical Methodologies for Research and Characterization of 3 Hydroxy 20 Oxopregn 5 En 21 Yl Acetate

Chromatographic Separation Techniques

Chromatography is fundamental in isolating 3-hydroxy-20-oxopregn-5-en-21-yl acetate (B1210297) from complex mixtures, assessing its purity, and quantifying its presence. The selection of a specific chromatographic method depends on the analytical objective, whether it is for preparative purposes, purity verification, or monitoring chemical transformations.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like steroid acetates. It is extensively used for determining the purity of synthesized batches and for quantifying the compound in various matrices.

Reverse-phase (RP) HPLC is the most common mode used for the separation of 3-hydroxy-20-oxopregn-5-en-21-yl acetate. sielc.com In this method, a non-polar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For quantitative analysis, detection is often performed using an ultraviolet (UV) detector. Steroids with the Δ⁵-3β-hydroxy structure, such as pregnenolone (B344588) and its acetate derivative, can be detected at lower wavelengths, typically around 210 nm. nih.gov When coupled with a mass spectrometer (LC-MS), this technique provides enhanced sensitivity and specificity, allowing for both quantification and structural confirmation. thermofisher.comlcms.cz For LC-MS applications, mobile phase modifiers like formic acid are used instead of non-volatile acids like phosphoric acid to ensure compatibility with the mass spectrometer. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 or C8 | nih.gov |

| Mobile Phase | Gradient of acetonitrile/water or methanol/water | sielc.comnih.gov |

| Detection | UV at 210 nm | nih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min | |

| Temperature | Ambient or controlled (e.g., 40 °C) | lcms.cz |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of steroids. However, due to the low volatility of this compound, chemical derivatization is a necessary prerequisite to increase its volatility and thermal stability. nih.govoup.com

The most common derivatization procedure involves silylation, where the hydroxyl group at the C-3 position is converted into a trimethylsilyl (B98337) (TMS) ether. This process significantly enhances the volatility of the molecule, making it amenable to GC analysis. oup.com The analysis of these volatile derivatives by GC-MS allows for the simultaneous quantification and identification of the compound and its metabolites in complex biological samples. nih.govnih.gov The use of selected-ion monitoring (SIM) mode in GC-MS provides high sensitivity and selectivity for trace-level analysis. nih.gov

| Step | Description | Reference |

|---|---|---|

| 1. Extraction | Liquid-liquid extraction to isolate steroids from the sample matrix. | nih.gov |

| 2. Derivatization | Conversion of the hydroxyl group to a volatile silyl (B83357) ether (e.g., TMS derivative). | oup.com |

| 3. GC Separation | Separation of the derivatized analyte on a capillary column (e.g., non-polar phase). | |

| 4. MS Detection | Ionization (typically Electron Ionization - EI) and mass analysis for identification and quantification. | nist.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis. In the context of this compound, TLC is invaluable for monitoring the progress of its synthesis. nih.govlibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the gradual disappearance of the reactant spot and the appearance of a new spot corresponding to the product. libretexts.orgrochester.edu

The technique is also useful for preliminary purity assessment of a sample. The presence of multiple spots after development indicates the presence of impurities. libretexts.org A "cospot," where the reaction mixture is spotted on top of the starting material standard, is a crucial control to differentiate between the reactant and product, especially when their retention factor (Rf) values are similar. rochester.edu

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), signal integrations (relative number of protons), and splitting patterns (information about adjacent protons).

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the functional groups present (e.g., C=O, C=C, C-O). researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms. COSY spectra show correlations between coupled protons, while HSQC spectra correlate protons with the carbon atoms to which they are directly attached. These 2D experiments are essential for the definitive assignment of all ¹H and ¹³C signals in the complex steroid skeleton. nih.gov

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| C-3 | ~73.9 | ~4.6 (m) | nih.gov |

| C-5 | ~139.6 | - | nih.gov |

| C-6 | ~122.4 | ~5.4 (d) | nih.gov |

| C-18 (CH₃) | ~13.2 | ~0.6 (s) | nih.gov |

| C-19 (CH₃) | ~19.3 | ~1.0 (s) | nih.gov |

| C-20 (C=O) | ~209.4 | - | nih.gov |

| C-21 (CH₃) | ~31.5 | ~2.1 (s) | nih.gov |

| OCOCH₃ (C=O) | ~170.5 | - | nih.gov |

| OCOCH₃ (CH₃) | ~21.4 | ~2.0 (s) | nih.gov |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. nist.gov The molecular formula of this compound is C₂₃H₃₄O₃, corresponding to a molecular weight of approximately 358.5 g/mol . nih.gov

Different ionization techniques can be employed. Electron Ionization (EI) is often used with GC-MS and produces extensive fragmentation, yielding a characteristic fingerprint that can be compared to spectral libraries. nist.gov Soft ionization techniques like Electrospray Ionization (ESI), commonly used with LC-MS, typically produce the protonated molecule [M+H]⁺. thermofisher.comnih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation to produce product ions. thermofisher.comlcms.cz The resulting fragmentation pattern provides valuable structural information. For this compound, fragmentation often involves the loss of the acetate group and subsequent cleavages of the steroid ring structure. This technique is particularly useful in quantitative methods like Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity. lcms.cz

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₂₃H₃₄O₃ | - | nih.gov |

| Molecular Weight | 358.51 g/mol | - | nist.gov |

| Precursor Ion [M+H]⁺ | ~359.26 | LC-MS (ESI) | nih.gov |

| Major Fragment Ions (LC-MS/MS) | 159.1, 157.1, 133.1, 131.1, 105.1 | LC-MS/MS | nih.gov |

| Major Fragment Ions (GC-MS) | 298, 283, 255, 197 | GC-MS (EI) | nist.govnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key functional moieties: a hydroxyl group, a ketone group, a carbon-carbon double bond, and an acetate ester.

The presence of the hydroxyl (-OH) group at the C-3 position gives rise to a broad absorption band, typically in the range of 3550-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. The ketone (C=O) functionality at the C-20 position is identifiable by a strong, sharp absorption peak in the region of 1750-1680 cm⁻¹. The carbon-carbon double bond (C=C) within the pregnene ring structure is expected to show a medium intensity absorption band around 1680-1620 cm⁻¹.

The acetate group (-OCOCH₃) at the C-21 position contributes two characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the ester is typically observed in the 1750-1735 cm⁻¹ range. Additionally, a strong C-O stretching band is expected to appear in the 1300-1000 cm⁻¹ region. The aliphatic C-H bonds of the steroid nucleus and the acetate's methyl group will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3550 - 3200 | Broad, Strong |

| Ketone (C=O) | Stretching | 1750 - 1680 | Strong, Sharp |

| Acetate Ester (C=O) | Stretching | 1750 - 1735 | Strong, Sharp |

| Alkene (C=C) | Stretching | 1680 - 1620 | Medium |

| Acetate Ester (C-O) | Stretching | 1300 - 1000 | Strong |

| Aliphatic (C-H) | Stretching | 3000 - 2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. The UV-Vis spectrum of this compound is primarily dictated by the presence of the α,β-unsaturated ketone system within its steroidal structure.

This conjugated system of a carbon-carbon double bond with the carbonyl group of the ketone allows for π → π* electronic transitions, which typically result in strong absorption in the UV region. For similar α,β-unsaturated ketones, the maximum absorption wavelength (λmax) is generally observed in the range of 220-250 nm. The exact position of the λmax can be influenced by the solvent used and the specific substitution pattern on the steroid nucleus. The ketone group also has a weaker n → π* transition, which occurs at a longer wavelength, but this is often obscured by the more intense π → π* absorption.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex biological matrices, such as cell lysates and animal tissue extracts, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for quantifying steroids in biological samples. nih.govprotocols.io The sample extract is first subjected to liquid chromatography, typically reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), to separate the target analyte from other components in the matrix. The separated components then enter the mass spectrometer.

In the mass spectrometer, the analyte is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For pregnenolone derivatives, derivatization may be employed to enhance ionization efficiency. thermofisher.com Tandem mass spectrometry (MS/MS) is then used for detection, where a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, allowing for accurate quantification even at very low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis. nih.gov Prior to analysis, the analyte often requires derivatization to increase its volatility and thermal stability. scilit.com The derivatized sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then introduced into the mass spectrometer, typically using electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule, allowing for its identification and quantification.

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Sample Derivatization | Often not required, but can be used to improve ionization. thermofisher.com | Generally required to increase volatility and thermal stability. scilit.com |

| Ionization Technique | Soft ionization (e.g., ESI, APCI). nih.gov | Hard ionization (e.g., EI). |

| Sensitivity | Very high, often in the picogram to femtogram range. | High, typically in the picogram range. |

| Specificity | Excellent, especially with MS/MS in MRM mode. nih.gov | Very good, based on characteristic fragmentation patterns. |

| Application | Well-suited for complex biological matrices like cell lysates and tissue extracts. protocols.io | Effective for a wide range of volatile and semi-volatile compounds. nih.gov |

Method Validation for Quantitative Analysis in Research Matrices

To ensure the reliability and accuracy of quantitative data obtained from the analysis of this compound in research matrices such as cell lysates and animal tissue extracts, a thorough method validation is essential. The validation process assesses several key parameters to demonstrate that the analytical method is suitable for its intended purpose.

Key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the instrumental response. A calibration curve is generated using a series of standards of known concentrations, and the linearity is typically evaluated by the correlation coefficient (r²) of the regression line. For steroid analysis, linearity is often assessed over a range relevant to the expected concentrations in the samples. rjptonline.org

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where known amounts of the analyte are added to blank matrix samples and the percentage of the analyte recovered is calculated. Acceptance criteria for accuracy in bioanalytical methods are often within ±15% (or ±20% at the lower limit of quantification) of the nominal concentration.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated.

Selectivity and Specificity: This ensures that the analytical method can unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the target analyte in LC-MS/MS analysis. It is evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature stability, long-term storage) is evaluated to ensure that the sample integrity is maintained throughout the analytical process.

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% (80-120% at LOQ) |

| Precision (RSD/CV) | ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interfering peaks at the analyte's retention time in blank matrix. |

| Stability | Analyte concentration should be within ±15% of the initial concentration under specified conditions. |

Compound Names

| Compound Name |

|---|

| This compound |

| Pregnenolone |

| Pregnenolone acetate |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Hydroxy 20 Oxopregn 5 En 21 Yl Acetate Analogs

Influence of Steroid Core Modifications on Biological Activity and Receptor Binding

Modifications to the foundational steroid core of pregnenolone (B344588) analogs have profound effects on their biological activity and receptor binding profiles. The steroid nucleus, consisting of four fused rings, serves as a scaffold that can be systematically altered to enhance affinity for specific receptors or to modulate interactions with metabolic enzymes.

Research into glucocorticoid receptor (GR) binding has shown that specific substitutions on the steroid core can dramatically enhance affinity. For instance, the introduction of a halogen atom, such as fluorine, at the 6α or 9α position is a well-established strategy for increasing GR binding affinity. ingentaconnect.comresearchgate.net Furthermore, modifications to the D-ring, particularly at the C-17 position, are critical for activity. The GR possesses a ligand-binding pocket that can accommodate larger substituents at the 17α-position, a feature not shared by the androgen (AR), estrogen (ER), or progesterone (B1679170) (PR) receptors, which allows for selective targeting. ingentaconnect.comresearchgate.net

Changes to the A-ring also significantly influence biological targets. The synthesis of 4-azasteroids, where a nitrogen atom replaces a carbon in the A-ring, has produced compounds with high affinity for steroid 5α-reductase (5AR) and the estrogen receptor α (ERα). nih.gov Molecular docking studies have predicted strong binding energies for these aza-analogs to the active sites of 5AR type 2 and ERα. nih.gov Side chain modifications are also a key strategy, as they frequently lead to more effective receptor binding or improved bioavailability. nih.gov

| Modification Type | Target Receptor/Enzyme | Observed Effect on Binding/Activity | Reference |

|---|---|---|---|

| 6α- or 9α-Halogenation | Glucocorticoid Receptor (GR) | Dramatically increases receptor binding affinity. | ingentaconnect.comresearchgate.net |

| A-Ring Azacyclization (4-azasteroids) | 5α-Reductase (5AR) Type 2 | High binding affinity predicted by docking studies. | nih.gov |

| A-Ring Azacyclization (4-azasteroids) | Estrogen Receptor α (ERα) | High binding affinity, often greater than the endogenous ligand 17β-estradiol. | nih.gov |

| D-Ring Substitution (e.g., at C-17) | Cytochrome P450 17A1 (CYP17A1) | Modifications can produce potent enzyme inhibitors (e.g., abiraterone). | researchgate.netnih.gov |

| Introduction of Arylidene Group | Various (e.g., cancer cell lines) | Can confer potent antiproliferative effects. | nih.gov |